
Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- is a complex organic compound that features a pyrrolidine ring and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- typically involves the formation of the indole ring followed by the attachment of the pyrrolidine moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole can then be further functionalized to introduce the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of methanesulfonic acid as a catalyst in the Fischer indole synthesis can lead to high yields of the desired indole derivative .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form different derivatives, particularly at the indole ring.
Substitution: Electrophilic substitution reactions are common for the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Applications De Recherche Scientifique
Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and other enzymes involved in disease pathways . The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions.
Uniqueness
Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- is unique due to the combination of the pyrrolidine ring and the indole moiety. This combination provides the compound with distinct chemical and biological properties, making it a valuable scaffold for drug discovery and other applications .
Propriétés
Numéro CAS |
65746-64-7 |
|---|---|
Formule moléculaire |
C20H20N2O |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-(2-phenylindol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C20H20N2O/c23-20(21-12-6-7-13-21)15-22-18-11-5-4-10-17(18)14-19(22)16-8-2-1-3-9-16/h1-5,8-11,14H,6-7,12-13,15H2 |
Clé InChI |
XQQKZHKJJACIRO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



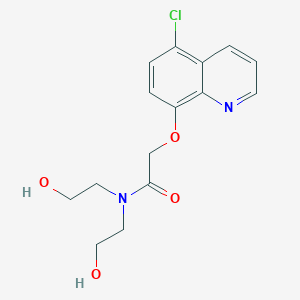
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
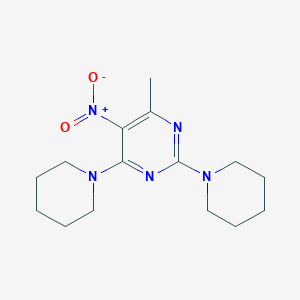
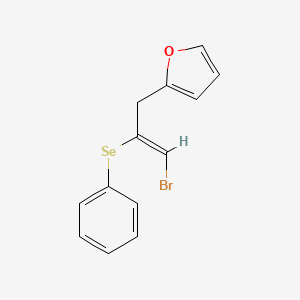
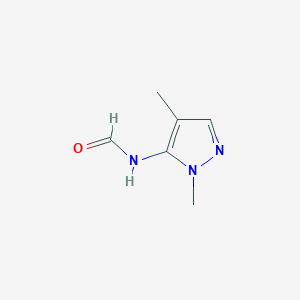
![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)

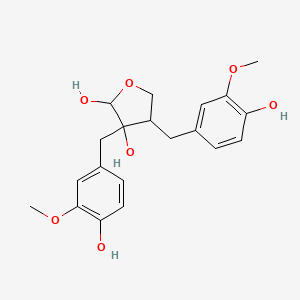
![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)

![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)

![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)
